molecular formula C62H75F3N12O12 B15136029 Veldoreotide (TFA)

Veldoreotide (TFA)

Cat. No.: B15136029
M. Wt: 1237.3 g/mol
InChI Key: KMXURQSBSDDSPX-NTYYTJCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veldoreotide trifluoroacetate is a synthetic somatostatin analogue that binds to somatostatin receptors 2, 4, and 5. It is primarily used in scientific research to study its pharmacological activity as an agonist of somatostatin receptor 4. Somatostatin is a neuropeptide that inhibits the secretion of various hormones in the human body, such as growth hormone, glucagon, and insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of veldoreotide trifluoroacetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of veldoreotide trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography for purification. The final product is lyophilized to obtain a white to off-white solid .

Chemical Reactions Analysis

Types of Reactions

Veldoreotide trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Veldoreotide trifluoroacetate has several scientific research applications:

    Chemistry: Used to study the binding affinity and selectivity of somatostatin receptors.

    Biology: Investigates the role of somatostatin receptors in hormone secretion and cell proliferation.

    Medicine: Explores potential therapeutic applications in treating neuroendocrine tumors and pain modulation.

    Industry: Utilized in the development of new somatostatin analogues for clinical use

Mechanism of Action

Veldoreotide trifluoroacetate exerts its effects by binding to somatostatin receptors 2, 4, and 5. Upon binding, it activates G-protein-coupled signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate levels. This results in the inhibition of hormone secretion and cell proliferation. The compound also modulates pain by activating somatostatin receptor 4 .

Comparison with Similar Compounds

Similar Compounds

    Octreotide: Another somatostatin analogue that primarily binds to somatostatin receptors 2 and 5.

    Pasireotide: Binds to somatostatin receptors 1, 2, 3, and 5.

    Lanreotide: Binds to somatostatin receptors 2 and 5.

Uniqueness of Veldoreotide Trifluoroacetate

Veldoreotide trifluoroacetate is unique due to its high potency and efficacy in activating somatostatin receptor 4, in addition to somatostatin receptors 2 and 5. This differentiated activation pattern makes it a valuable tool for studying the specific roles of somatostatin receptor 4 in various physiological processes .

Properties

Molecular Formula

C62H75F3N12O12

Molecular Weight

1237.3 g/mol

IUPAC Name

2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C60H74N12O10.C2HF3O2/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61;3-2(4,5)1(6)7/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77);(H,6,7)/t37-,46+,47+,48-,49+,50+,54+;/m1./s1

InChI Key

KMXURQSBSDDSPX-NTYYTJCMSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.